molecular formula C13H7ClF2O2 B6404106 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid CAS No. 1261961-99-2

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6404106
CAS No.: 1261961-99-2
M. Wt: 268.64 g/mol
InChI Key: RKTCFNKLBVWARB-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of both chlorine and fluorine atoms on its aromatic rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives, followed by substitution reactions to introduce the chlorine and fluorine atoms at specific positions on the aromatic rings. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and rigorous quality control measures are essential to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups on the aromatic rings, potentially altering the compound’s properties.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical processes, benefiting various industrial applications.

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological activity

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylacetic acid
  • 3-Chloro-5-fluorophenylmethanol

Uniqueness

Compared to similar compounds, 2-(3-Chloro-5-fluorophenyl)-6-fluorobenzoic acid stands out due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTCFNKLBVWARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690512
Record name 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-99-2
Record name 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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